REACTION_SMILES
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[CH3:1][O:2][c:3]1[c:4](-[c:11]2[cH:12][c:13]([C:35](=[O:36])[NH:37][C:38]3([C:48](=[O:49])[OH:50])[CH:39]4[CH2:40][CH:41]5[CH2:42][CH:43]([CH2:44][CH:45]3[CH2:46]5)[CH2:47]4)[n:14][n:15]2-[c:16]2[c:17]([CH:32]([CH3:33])[CH3:34])[cH:18][c:19]([C:22]([N:23]([CH2:24][CH2:25][CH2:26][N:27]([CH3:28])[CH3:29])[CH3:30])=[O:31])[cH:20][cH:21]2)[c:5]([O:9][CH3:10])[cH:6][cH:7][cH:8]1.[CH3:58][CH:59]([OH:60])[CH3:61].[OH:51][CH2:52][CH2:53][S:54]([OH:55])(=[O:56])=[O:57]>>[CH3:1][O:2][c:3]1[c:4](-[c:11]2[cH:12][c:13]([C:35](=[O:36])[NH:37][C:38]3([C:48](=[O:49])[OH:50])[CH:39]4[CH2:40][CH:41]5[CH2:42][CH:43]([CH2:44][CH:45]3[CH2:46]5)[CH2:47]4)[n:14][n:15]2-[c:16]2[c:17]([CH:32]([CH3:33])[CH3:34])[cH:18][c:19]([C:22]([N:23]([CH2:24][CH2:25][CH2:26][N:27]([CH3:28])[CH3:29])[CH3:30])=[O:31])[cH:20][cH:21]2)[c:5]([O:9][CH3:10])[cH:6][cH:7][cH:8]1.[OH:51][CH2:52][CH2:53][S:54](=[O:55])(=[O:56])[OH:57]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(OC)c1-c1cc(C(=O)NC2(C(=O)O)C3CC4CC(C3)CC2C4)nn1-c1ccc(C(=O)N(C)CCCN(C)C)cc1C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)CCO
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Name
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|
Type
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product
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Smiles
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COc1cccc(OC)c1-c1cc(C(=O)NC2(C(=O)O)C3CC4CC(C3)CC2C4)nn1-c1ccc(C(=O)N(C)CCCN(C)C)cc1C(C)C
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Name
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|
Type
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product
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Smiles
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O=S(=O)(O)CCO
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:1][O:2][c:3]1[c:4](-[c:11]2[cH:12][c:13]([C:35](=[O:36])[NH:37][C:38]3([C:48](=[O:49])[OH:50])[CH:39]4[CH2:40][CH:41]5[CH2:42][CH:43]([CH2:44][CH:45]3[CH2:46]5)[CH2:47]4)[n:14][n:15]2-[c:16]2[c:17]([CH:32]([CH3:33])[CH3:34])[cH:18][c:19]([C:22]([N:23]([CH2:24][CH2:25][CH2:26][N:27]([CH3:28])[CH3:29])[CH3:30])=[O:31])[cH:20][cH:21]2)[c:5]([O:9][CH3:10])[cH:6][cH:7][cH:8]1.[CH3:58][CH:59]([OH:60])[CH3:61].[OH:51][CH2:52][CH2:53][S:54]([OH:55])(=[O:56])=[O:57]>>[CH3:1][O:2][c:3]1[c:4](-[c:11]2[cH:12][c:13]([C:35](=[O:36])[NH:37][C:38]3([C:48](=[O:49])[OH:50])[CH:39]4[CH2:40][CH:41]5[CH2:42][CH:43]([CH2:44][CH:45]3[CH2:46]5)[CH2:47]4)[n:14][n:15]2-[c:16]2[c:17]([CH:32]([CH3:33])[CH3:34])[cH:18][c:19]([C:22]([N:23]([CH2:24][CH2:25][CH2:26][N:27]([CH3:28])[CH3:29])[CH3:30])=[O:31])[cH:20][cH:21]2)[c:5]([O:9][CH3:10])[cH:6][cH:7][cH:8]1.[OH:51][CH2:52][CH2:53][S:54](=[O:55])(=[O:56])[OH:57]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
COc1cccc(OC)c1-c1cc(C(=O)NC2(C(=O)O)C3CC4CC(C3)CC2C4)nn1-c1ccc(C(=O)N(C)CCCN(C)C)cc1C(C)C
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Name
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|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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CC(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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O=S(=O)(O)CCO
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cccc(OC)c1-c1cc(C(=O)NC2(C(=O)O)C3CC4CC(C3)CC2C4)nn1-c1ccc(C(=O)N(C)CCCN(C)C)cc1C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
O=S(=O)(O)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |